molecular formula C22H22O7 B14798637 ((3aR,5R,6S,6aR)-6-(Benzoyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate

((3aR,5R,6S,6aR)-6-(Benzoyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate

Cat. No.: B14798637
M. Wt: 398.4 g/mol
InChI Key: ZYVSFZHNWSDHKK-BMQTXXJKSA-N
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Description

((3aR,5R,6S,6aR)-6-(Benzoyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate: is a complex organic compound characterized by its unique tetrahydrofuro[2,3-d][1,3]dioxol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3aR,5R,6S,6aR)-6-(Benzoyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the tetrahydrofuro[2,3-d][1,3]dioxol ring system, followed by the introduction of benzoyloxy and benzoate groups. Common reagents used in these reactions include benzoyl chloride, dimethyl sulfate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ((3aR,5R,6S,6aR)-6-(Benzoyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, ((3aR,5R,6S,6aR)-6-(Benzoyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound’s potential biological activity is of interest in the field of biochemistry. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: In medicine, the compound is explored for its potential therapeutic properties. Studies may focus on its ability to interact with specific molecular targets, such as enzymes or receptors, to develop new drugs or treatments.

Industry: Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ((3aR,5R,6S,6aR)-6-(Benzoyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways. The compound’s structure allows it to bind to specific sites on target molecules, modulating their function and leading to the desired biological effects.

Comparison with Similar Compounds

Uniqueness: ((3aR,5R,6S,6aR)-6-(Benzoyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate is unique due to its specific tetrahydrofuro[2,3-d][1,3]dioxol ring system and the presence of benzoyloxy and benzoate groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H22O7

Molecular Weight

398.4 g/mol

IUPAC Name

[(3aR,5R,6S,6aR)-6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate

InChI

InChI=1S/C22H22O7/c1-22(2)28-18-17(27-20(24)15-11-7-4-8-12-15)16(26-21(18)29-22)13-25-19(23)14-9-5-3-6-10-14/h3-12,16-18,21H,13H2,1-2H3/t16-,17+,18-,21-/m1/s1

InChI Key

ZYVSFZHNWSDHKK-BMQTXXJKSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1(OC2C(C(OC2O1)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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